N-[3-(Methylaminomethyl)phenyl]acetamide;hydrochloride
Description
N-[3-(Methylaminomethyl)phenyl]acetamide hydrochloride is a synthetic organic compound featuring an acetamide group attached to a phenyl ring substituted with a methylaminomethyl moiety at the meta position, along with a hydrochloride counterion. The methylaminomethyl group distinguishes it from simpler acetanilides, likely influencing its solubility, bioavailability, and intermolecular interactions .
Properties
IUPAC Name |
N-[3-(methylaminomethyl)phenyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-8(13)12-10-5-3-4-9(6-10)7-11-2;/h3-6,11H,7H2,1-2H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNMXAWTQAPKIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)CNC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Methylaminomethyl)phenyl]acetamide;hydrochloride typically involves the reaction of 3-(methylaminomethyl)aniline with acetic anhydride in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Methylaminomethyl)phenyl]acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-[3-(Methylaminomethyl)phenyl]acetamide hydrochloride has diverse applications across various scientific disciplines, including chemistry, biology, medicine, and industry. Its utility stems from its role as an intermediate in synthesizing various organic compounds and its potential interactions with biological molecules.
Scientific Research Applications
Chemistry
- As a synthetic intermediate N-[3-(Methylaminomethyl)phenyl]acetamide hydrochloride is utilized in the synthesis of a range of organic compounds. The synthesis typically involves reacting 3-(methylaminomethyl)aniline with acetic anhydride in the presence of a suitable base, followed by treatment with hydrochloric acid. Industrial production methods may optimize this route for yield and purity, potentially using continuous flow reactors and automated systems to enhance efficiency and scalability.
- Formation of derivatives This compound can be modified through oxidation to form N-oxide derivatives, reduction to corresponding amines, or substitution to create nitro or halogenated derivatives of the phenyl ring.
Biology
- Biochemical pathways The compound is investigated for its potential role in biochemical pathways and interactions with biological molecules. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects, though detailed studies are required to elucidate the exact molecular mechanisms involved.
Medicine
- Therapeutic potential N-[3-(Methylaminomethyl)phenyl]acetamide hydrochloride is explored for its therapeutic potential, particularly in developing new drugs.
- Anticonvulsant activity N-phenylacetamide derivatives are investigated as potential new antiepileptic drugs (AEDs) . These compounds are designed as analogs of pyrrolidine-2,5-dione derivatives, which have shown high anticonvulsant activity in animal models of epilepsy .
Industry
- Specialty chemicals and materials It is utilized in producing specialty chemicals and materials. Examples include its use as a starting point for useful compounds like biologicals, leather softeners, and textile resins .
Related Compounds Research
- Benzimidazoles: Properly substituted benzimidazoles, closely related compounds, are identified as a new class of NAPRT modulators . Structure-activity relationship studies of benzimidazoles have identified compounds that inhibit or activate NAPRT activity, suggesting potential applications in metabolic regulation .
- Phenylacetamides: Twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy .
- Triazole Derivatives: Structure–activity relationship studies led to multiple inhibitors having ≥10-fold higher inhibitory activity than previously characterized compounds .
Mechanism of Action
The mechanism of action of N-[3-(Methylaminomethyl)phenyl]acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylacetamide Hydrochlorides
The following table summarizes key structural analogs, their substituents, and applications:
Key Structural Insights :
Pharmacologically Active Analogs
Sodium Channel Inhibitors
Compounds F, G, and H () are acetamide derivatives with triazine cores, exhibiting inhibition of tetrodotoxin-sensitive sodium channels. For example:
- Compound F: N-(3-((4-(6-(trifluoromethoxy)-3,4-dihydro-2(1H)-isoquinolinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide.
Comparison : The target compound lacks the triazine core but shares the acetamide-phenyl backbone, suggesting divergent pharmacological targets.
Cytotoxic Agents
- N-(2-(1H-Indol-3-yl)-2-oxoethyl)acetamide (): Exhibits moderate cytotoxicity (43.2% mortality in brine shrimp assay at 0.1 mg/mL) .
- N-(3-chloro-4-hydroxyphenyl)acetamide (): A photodegradation product of paracetamol, with unconfirmed bioactivity .
Implications: The methylaminomethyl group may modulate cytotoxicity compared to halogenated or hydroxylated analogs.
Physical Properties
- Melting Points : Analogs like N-(5-chloro-2-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl)acetamide (3h) melt at 148–150°C, suggesting the target compound may have a comparable range .
- Solubility : Hydrochloride salts generally exhibit higher water solubility than free bases, critical for pharmaceutical formulations .
Biological Activity
N-[3-(Methylaminomethyl)phenyl]acetamide;hydrochloride, a compound belonging to the class of phenylmethylamines, has garnered attention for its diverse biological activities. This article synthesizes current research findings, including pharmacological actions, mechanisms of action, and relevant case studies.
This compound is characterized by its amide functional group and a phenyl ring substituted with a methylaminomethyl group. The compound's structure can be represented as follows:
Nitric Oxide Production
One of the primary biological activities of this compound is its role as an inhibitor of nitric oxide synthase (NOS) . It produces nitric oxide (NO), which is crucial for various physiological processes, including:
- Vasodilation : NO mediates vascular smooth muscle relaxation through a cGMP-mediated signaling pathway, promoting blood flow and reducing blood pressure .
- Inflammation : The compound enhances the synthesis of pro-inflammatory mediators such as IL-6 and IL-8, implicating it in inflammatory responses .
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial properties . In vitro studies have shown its effectiveness against various bacterial strains, with an EC50 value that suggests potent activity compared to existing antibiotics . For instance, the compound demonstrated a minimum inhibitory concentration (MIC) that was notably lower than that of traditional treatments.
The mechanism underlying the biological activity of this compound involves:
- Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) : This inhibition is linked to potential applications in diabetes management, as PTP1B plays a role in insulin signaling . Docking studies have revealed key interactions with amino acids in the binding site of PTP1B.
- Cell Membrane Disruption : Scanning electron microscopy (SEM) studies have shown that the compound can disrupt bacterial cell membranes, leading to cell lysis and death .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy Study : A study evaluated its antibacterial activity against Xanthomonas oryzae, revealing an EC50 value significantly lower than standard treatments. SEM analysis confirmed that the compound caused morphological changes indicative of cell membrane damage .
- PTP1B Inhibition : Another investigation focused on its design as a PTP1B inhibitor, reporting an IC50 value of 4.48 µM for one derivative, underscoring its potential in diabetes therapy .
- Pharmacokinetic Profile : Studies assessing the pharmacokinetics of related compounds suggest favorable absorption and distribution profiles, which could enhance therapeutic efficacy .
Summary Table of Biological Activities
Q & A
Q. What synthetic routes are recommended for preparing N-[3-(Methylaminomethyl)phenyl]acetamide hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of structurally related acetamide derivatives often involves multi-step reactions, including amidation, alkylation, or coupling reactions. For example, patents describe the use of carbodiimide coupling agents (e.g., EDC) to form amide bonds in aqueous conditions, which may be adapted for this compound . Optimization of reaction conditions (e.g., pH, temperature, and solvent polarity) can enhance yield and purity. Evidence from similar compounds suggests that anhydrous conditions with reagents like triethylamine improve alkylation efficiency . Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical for intermediate purification .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
Methodological Answer: A combination of spectroscopic and chromatographic methods is recommended:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the presence of methylaminomethyl and acetamide groups, with chemical shifts for aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm) .
- Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .
Q. What safety protocols should be followed during handling and storage?
Methodological Answer:
- Handling: Use PPE (gloves, goggles, lab coat) in a fume hood due to potential irritant properties (GHS Pictogram: Irritant) . Avoid inhalation or skin contact.
- Storage: Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis .
Advanced Research Questions
Q. How do structural modifications at the methylaminomethyl group influence biological activity or receptor binding?
Methodological Answer: Structure-activity relationship (SAR) studies on analogous compounds reveal that substituents on the phenyl ring and methylaminomethyl group modulate interactions with biological targets. For example:
- Electron-Withdrawing Groups (e.g., Cl, F): Enhance metabolic stability but may reduce solubility .
- Bulkier Substituents: Increase steric hindrance, potentially altering binding affinity to enzymes or receptors .
Methodology: Use computational docking (e.g., AutoDock Vina) to predict binding modes, followed by in vitro assays (e.g., enzyme inhibition or cell viability tests) to validate hypotheses .
Q. How can researchers resolve discrepancies in reported data on solubility or stability?
Methodological Answer: Contradictions in solubility/stability data often arise from variations in experimental conditions. To address this:
- Solubility: Perform systematic studies in buffers (pH 1–10) and solvents (DMSO, PBS) using nephelometry or UV-Vis spectroscopy .
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
Cross-validate findings with peer-reviewed literature on structurally similar acetamides .
Q. What strategies are recommended for studying metabolic pathways in vitro?
Methodological Answer:
- Liver Microsome Assays: Incubate the compound with human or rat liver microsomes (0.5–1 mg/mL protein) in NADPH-regenerating systems. Analyze metabolites via LC-MS/MS .
- Cytochrome P450 Inhibition: Use fluorogenic substrates (e.g., CYP3A4) to assess inhibition potential .
- Data Interpretation: Compare metabolic profiles across species (e.g., human vs. rat) to identify species-specific pathways .
Q. How can environmental persistence or degradation products be analyzed?
Methodological Answer:
- Photodegradation Studies: Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions (e.g., simulated sunlight) and analyze degradation products via LC-HRMS .
- Soil/Water Half-Life: Use OECD 307 guidelines to measure degradation kinetics in environmental matrices .
- Metabolite Identification: Focus on chloroacetamide derivatives, which are common degradation products of related herbicides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
